1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClFN2O2S/c11-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)18(12,16)17/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCGYAPXUHSLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)S(=O)(=O)Cl)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Pyrazole-4-sulfonyl Chloride Derivatives
The reactivity, physicochemical properties, and applications of pyrazole-4-sulfonyl chlorides vary significantly depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Molecular Comparison
Reactivity and Stability
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in , -Br/-F in ) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃ in ) reduce reactivity.
- Steric Effects : Bulky substituents like (4-bromo-3-fluorophenyl)methyl or oxan-4-yl may slow reaction kinetics due to steric hindrance.
- Stability: Halogenated derivatives (e.g., ) exhibit greater hydrolytic stability compared to non-halogenated analogs, making them suitable for storage and extended synthetic workflows.
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